Tert-butyl 2-amino-2-(3-chlorophenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-chlorophenyl)acetate typically involves the esterification of 2-amino-2-(3-chlorophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-phenylacetate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate: The chlorine atom is positioned differently, which can affect its interaction with molecular targets.
Tert-butyl 2-amino-2-(3-bromophenyl)acetate: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Uniqueness
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)10(14)8-5-4-6-9(13)7-8/h4-7,10H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLROSCHSHSEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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